2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole
Description
2-{Methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound featuring a tetrahydrobenzothiazole core substituted with a phosphoryl group bearing methyl and 3-nitrophenylamino moieties. The tetrahydrobenzothiazole scaffold is structurally analogous to bioactive molecules like pramipexole, a dopamine agonist used in Parkinson’s disease treatment .
The tetrahydrobenzothiazole core is known for its conformational rigidity, which may influence pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N3O3PS/c1-21(20,14-15-12-7-2-3-8-13(12)22-14)16-10-5-4-6-11(9-10)17(18)19/h4-6,9H,2-3,7-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPVJFKFEOASAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=NC2=C(S1)CCCC2)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N3O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroaniline with methylphosphonic dichloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-aminothiophenol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are often used.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Bioactivity: The azo-substituted benzothiazole (indole derivative) demonstrates superior antimicrobial activity (MIC < 10 µg/mL against Mycobacterium tuberculosis) compared to simpler amino-substituted analogs like pramipexole . The target compound’s nitro group may enhance redox activity but could require metabolic activation for therapeutic use.
Synthetic Yields: Benzoxadiazole derivatives (e.g., compound 9a) are synthesized in 71–82% yields via Sonogashira coupling, highlighting efficient methodologies for bulky substituents .
Thermal Stability : Melting points for benzothiazole derivatives range widely (136–206°C), with longer alkyl chains (e.g., 9c ) reducing crystallinity . The phosphoryl group in the target compound may lower melting points due to increased steric hindrance.
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
- This contrasts with methoxy or alkyl substituents, which enhance electron density and π-stacking capabilities .
- Corrosion Inhibition: Monoazo dyes derived from tetrahydrobenzothiazole exhibit >85% inhibition efficiency for mild steel in acidic media, attributed to adsorption via sulfur and nitrogen lone pairs .
Biological Activity
The compound 2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole (hereafter referred to as Compound X ) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a complex structure characterized by a benzothiazole ring fused with a phosphoryl group and a nitrophenyl moiety. The molecular formula is with a molecular weight of approximately 305.26 g/mol. The presence of the nitrophenyl group is significant as it often correlates with enhanced biological activity.
Biological Activity Overview
The biological activity of Compound X can be categorized into several key areas:
- Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Antitumor Activity : Compounds containing the benzothiazole scaffold have demonstrated antitumor properties in various cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway .
- Enzyme Inhibition : Compound X may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, phosphodiesterase inhibitors derived from similar structures have shown promise in clinical settings .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those similar to Compound X. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, demonstrating significant potential for development as antimicrobial agents .
Antitumor Properties
In vitro studies on benzothiazole derivatives revealed that they could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. For example, a derivative closely related to Compound X showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
The mechanisms underlying the biological activities of Compound X are multifaceted:
- Apoptosis Induction : Research indicates that benzothiazole derivatives can trigger apoptotic pathways via activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Certain studies suggest that these compounds may induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Compounds like Compound X may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in tumor cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
